molecular formula C63H99ClN12O19 B1264014 Chlorofusin

Chlorofusin

Cat. No. B1264014
M. Wt: 1364 g/mol
InChI Key: VQSGYKUTGGRSPK-SIOACEIBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlorofusin is a natural product found in Fusarium with data available.

Scientific Research Applications

Total Synthesis and Structural Analysis

  • Total Synthesis and Stereochemistry : Chlorofusin, known for inhibiting p53-MDM2 complex formation, has been synthesized to determine its stereochemistry. The synthesis involved various diastereomers, confirming the (4R,8S,9R) stereochemistry of the this compound chromophore (Clark, Lee, & Boger, 2008).
  • Synthesis and Stereochemical Reassignment : Another study on this compound's total synthesis led to the reassignment of its chromophore's relative stereochemistry and confirmed its absolute stereochemistry (Lee, Clark, & Boger, 2007).
  • Stereodivergent Synthesis : A stereodivergent synthesis approach provided this compound and its chromophore diastereomers in enantiopure forms, demonstrating the method's efficiency and scalability (Qiu, Qian, Yu, & Yao, 2015).

Biological Evaluation and Analogs

  • Evaluation of Inhibitory Properties : this compound and its diastereomers were evaluated for MDM2-p53 binding inhibition, revealing the significant role of its chromophore, independent of stereochemistry (Clark, Lee, Hwang, Searcey, & Boger, 2009).
  • Synthetic Studies and Biological Impact : The synthetic exploration of this compound has helped in understanding its structure and function, especially its inhibition of the MDM2-p53 interaction, a target for cancer therapy (Clark, Lee, Searcey, & Boger, 2009).

Biosynthesis and Mechanism

Advanced Synthetic Approaches

  • Convergent Synthesis for Antagonists : A flexible total synthesis of this compound, enabling the creation of artificial mimics with improved inhibitory activity against p53-HDM2 interactions, highlights its therapeutic potential (Qiu, Chen, Li, Qian, Yu, Tang, & Yao, 2014).

properties

Molecular Formula

C63H99ClN12O19

Molecular Weight

1364 g/mol

IUPAC Name

[(3S,4S,7S)-2-[3-[(2S,5S,8S,11S,14R,17R,20S,23R,26R)-11,14-bis(2-amino-2-oxoethyl)-5,20-bis[(1R)-1-hydroxyethyl]-8-methyl-17,23-bis(2-methylpropyl)-26-octyl-3,6,9,12,15,18,21,24,27-nonaoxo-1,4,7,10,13,16,19,22,25-nonazacycloheptacos-2-yl]propyl]-5-chloro-4-hydroxy-7-methyl-6,8-dioxospiro[4H-isoquinoline-3,2'-oxolane]-7-yl] butanoate

InChI

InChI=1S/C63H99ClN12O19/c1-11-13-14-15-16-17-21-37-54(86)68-38(22-18-24-76-30-36-46(51(83)63(76)23-19-25-94-63)47(64)52(84)62(10,50(36)82)95-45(81)20-12-2)55(87)74-48(34(8)77)60(92)67-33(7)53(85)70-41(28-43(65)79)57(89)72-42(29-44(66)80)58(90)71-40(27-32(5)6)59(91)75-49(35(9)78)61(93)73-39(26-31(3)4)56(88)69-37/h30-35,37-42,48-49,51,77-78,83H,11-29H2,1-10H3,(H2,65,79)(H2,66,80)(H,67,92)(H,68,86)(H,69,88)(H,70,85)(H,71,90)(H,72,89)(H,73,93)(H,74,87)(H,75,91)/t33-,34+,35+,37+,38-,39+,40+,41-,42+,48-,49-,51-,62-,63-/m0/s1

InChI Key

VQSGYKUTGGRSPK-SIOACEIBSA-N

Isomeric SMILES

CCCCCCCC[C@@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC(C)C)[C@@H](C)O)CC(C)C)CC(=O)N)CC(=O)N)C)[C@@H](C)O)CCCN2C=C3C(=C(C(=O)[C@@](C3=O)(C)OC(=O)CCC)Cl)[C@@H]([C@@]24CCCO4)O

Canonical SMILES

CCCCCCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)C(C)O)CC(C)C)CC(=O)N)CC(=O)N)C)C(C)O)CCCN2C=C3C(=C(C(=O)C(C3=O)(C)OC(=O)CCC)Cl)C(C24CCCO4)O

synonyms

chlorofusin

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.